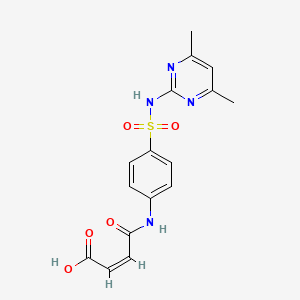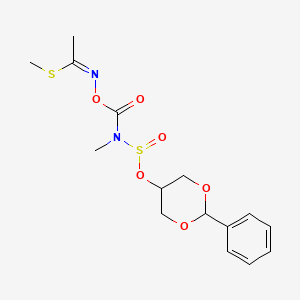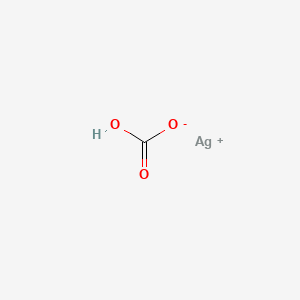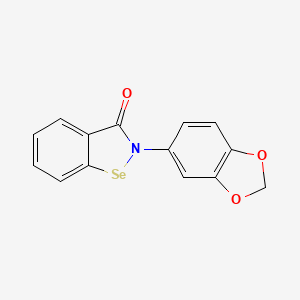
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- is a synthetic organic compound that belongs to the class of benzisoselenazolones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- typically involves the reaction of 1,3-benzodioxole derivatives with selenium-containing reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Using appropriate catalysts and solvents to facilitate the formation of the benzisoselenazolone ring.
Oxidation reactions: Employing oxidizing agents to introduce selenium into the molecular structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form selenoxide derivatives.
Reduction: Using reducing agents to convert the compound into its selenol form.
Substitution: Participating in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzisoselenazolones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The exact molecular targets and pathways would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: A closely related compound with similar chemical properties.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with distinct reactivity and applications.
1,2-Benzisoxazol-3(2H)-one: An oxygen analog with unique chemical behavior.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- stands out due to the presence of both selenium and the 1,3-benzodioxole moiety, which may confer unique chemical and biological properties compared to its sulfur and oxygen analogs.
Eigenschaften
CAS-Nummer |
81743-97-7 |
|---|---|
Molekularformel |
C14H9NO3Se |
Molekulargewicht |
318.20 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H9NO3Se/c16-14-10-3-1-2-4-13(10)19-15(14)9-5-6-11-12(7-9)18-8-17-11/h1-7H,8H2 |
InChI-Schlüssel |
KDYMXOMOFITDSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



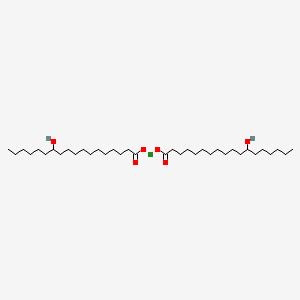
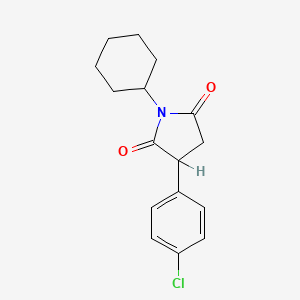
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
